N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-3-8-13-14(10(9)2)17-16(23-13)18-15(20)11-4-6-12(7-5-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDEEHREBVFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Reaction
The benzothiazole scaffold is typically synthesized via condensation of substituted anilines with thiocyanate derivatives. For 4,5-dimethyl-1,3-benzothiazol-2-amine:
- Reactants : 4,5-Dimethyl-2-aminothiophenol and potassium thiocyanate.
- Conditions : Bromine in glacial acetic acid at 0–10°C, followed by neutralization with ammonia.
- Mechanism : Bromine oxidizes the thiocyanate to generate electrophilic intermediates, facilitating cyclization.
- Yield : 66–78% after recrystallization.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction:
- Reactants : 4,5-Dimethylaniline and thiourea.
- Conditions : Microwave irradiation (300 W, 120°C, 20 min) in acetic acid.
- Advantages : 90% yield, reduced reaction time (30 min vs. 12–24 hours).
Synthesis of 4-Nitrobenzamide
From 4-Nitrobenzoic Acid
4-Nitrobenzamide is prepared via acid chloride intermediacy:
Catalytic Methods
Industrial protocols use catalytic systems to enhance efficiency:
- Catalysts : Boric acid or tetrabutoxytitanium with polyethylene glycol (PEG).
- Conditions : 160–165°C in mono-/diisopropylbenzene-toluene solvent.
Coupling of 4,5-Dimethylbenzothiazol-2-Amine with 4-Nitrobenzamide
Amide Bond Formation via Acyl Chloride
Coupling Reagent-Mediated Synthesis
Modern methods employ coupling agents to avoid harsh conditions:
- Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine).
- Conditions : Dichloroethane (DCE), room temperature, 1–2 hours.
- Yield : 88–92%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | Glacial acetic acid, 0–10°C | 66–78 | Low cost, scalable | Long reaction time (12–24 hr) |
| Microwave-Assisted | 300 W, 120°C, 20 min | 90 | Rapid, high yield | Specialized equipment required |
| Acyl Chloride Coupling | Pyridine, reflux, 2–4 hr | 70–85 | Simple setup | Requires dry solvents |
| HATU-Mediated Coupling | DCE, DIEA, rt, 1–2 hr | 88–92 | Mild conditions, high purity | Expensive reagents |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key biological pathways.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Functional Group and Electronic Effects
Mass Spectrometry Fragmentation Patterns
- Amide Bond Cleavage : Similar to ’s compound, the target compound’s amide bond is expected to fragment into a 4-nitrobenzoyl cation (e.g., m/z 150 or 167) and a benzothiazole-derived ion. The dimethyl group may stabilize fragments via inductive effects .
- Resonance Stabilization : The nitro group likely promotes resonance-stabilized ions, as seen in and , where nitrobenzamide fragments dominate MS profiles .
Pharmacological Potential (Inferred)
- Benzothiazole Core : The dimethyl-substituted benzothiazole may enhance membrane permeability compared to ’s cyclopropane-containing A-836,339, which has bulkier substituents .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
- Molecular Formula : C15H15N3O5S2
- Molecular Weight : 381.4 g/mol
- IUPAC Name : N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.
Case Study: Antitumor Efficacy
A study evaluated several benzothiazole derivatives for their cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated that certain derivatives exhibited high potency in 2D assays compared to 3D assays.
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
The presence of the nitro group in these compounds was associated with enhanced antitumor activity, suggesting a structure-activity relationship that merits further exploration .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Testing Methodology
Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
The specific MIC values would depend on the derivative being tested and require further investigation for precise quantification .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within the cell.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions with binding sites on target proteins. This can lead to alterations in cellular pathways associated with tumor growth or microbial resistance .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide?
- Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with 4,5-dimethyl-1,3-benzothiazol-2-amine under reflux in a polar aprotic solvent (e.g., DMF or THF). Reaction parameters include:
- Temperature : 80–100°C for 6–12 hours.
- Catalyst : Triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts.
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields 60–75% purity. Adjusting stoichiometry and solvent choice (e.g., dichloromethane for faster kinetics) can improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of methyl groups on the benzothiazole ring and nitrobenzamide linkage. Key signals: aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- FT-IR : Peaks at ~1680 cm (amide C=O stretch) and ~1520 cm (NO2 asymmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C15H13N3O3S, exact mass 315.07 g/mol) .
Q. How is purity assessed post-synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<2% threshold for biological assays).
- Melting Point Analysis : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .
Q. What preliminary biological assays evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL).
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours; IC50 values <20 µM suggest anticancer potential .
Advanced Research Questions
Q. How do substituent variations on the benzothiazole ring affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace 4,5-dimethyl groups with methoxy or halogens (e.g., Cl, Br) to modulate lipophilicity. Compare IC50 values in cytotoxicity assays. For example:
- 4,5-Dimethyl : IC50 = 18 µM (HeLa).
- 4,7-Dimethoxy : Reduced activity (IC50 = 45 µM) due to altered electron density .
- Electrophilic Substitution : Introduce sulfonamide or hydrazide groups at position 2 to enhance solubility and target binding .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (anticancer target). Key residues: Asp226 (hydrogen bonding with nitro group) and Phe200 (π-π stacking with benzothiazole).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
Q. What strategies address solubility challenges in biological testing?
- Methodological Answer :
- Salt Formation : React with HCl to form hydrochloride salts (improves aqueous solubility by 10–20×).
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced cellular uptake .
Q. How are analytical challenges like polymorphism addressed?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (endothermic peaks at 180°C vs. 185°C).
- PXRD : Compare diffraction patterns with known forms (e.g., monoclinic vs. orthorhombic) to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
